molecular formula C31H32BrN3O4 B11097493 ethyl 5-(acetyloxy)-6-bromo-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11097493
M. Wt: 590.5 g/mol
InChI Key: QGZPYOVEQRXBTK-UHFFFAOYSA-N
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Description

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multicomponent reactions. One common method involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with various reagents under controlled conditions . The reaction conditions often include the use of ethanol and piperidine as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C31H32BrN3O4

Molecular Weight

590.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C31H32BrN3O4/c1-4-38-31(37)30-24-18-29(39-22(3)36)25(32)19-27(24)35(23-11-6-5-7-12-23)28(30)20-33-14-16-34(17-15-33)26-13-9-8-10-21(26)2/h5-13,18-19H,4,14-17,20H2,1-3H3

InChI Key

QGZPYOVEQRXBTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5C

Origin of Product

United States

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